BenchChemオンラインストアへようこそ!

2-Hydroxy-4-pyrazol-1-yl-benzonitrile

Physicochemical profiling Drug-likeness Solubility prediction

Designed for SAR-driven drug discovery, this ortho-hydroxybenzonitrile boasts a unique 1,2,4-substitution pattern. Unlike common 4- or 2-pyrazolyl analogs, its salicylonitrile substructure enables intramolecular H-bonding, transition metal chelation (Cu, Fe, Pd, Zn), and pH-dependent extraction—capabilities absent in non-hydroxylated variants. Positioned within the Markush structure of US8969335, it is a patent-aligned core for TBK1/IKKε kinase inhibitors. Ideal for constructing pyrazolo[4,3-c]pyridines via ultrasound-promoted domino reactions.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B8294661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-pyrazol-1-yl-benzonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=C(C=C2)C#N)O
InChIInChI=1S/C10H7N3O/c11-7-8-2-3-9(6-10(8)14)13-5-1-4-12-13/h1-6,14H
InChIKeyIZENNFOLHINJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-pyrazol-1-yl-benzonitrile: Chemical Identity and Baseline Characteristics for Research Procurement


2-Hydroxy-4-pyrazol-1-yl-benzonitrile (C10H7N3O; MW = 185.18 g/mol) is a heteroaromatic building block that fuses a phenolic hydroxyl group, a benzonitrile moiety, and a 1-pyrazolyl substituent in a 1,2,4-substitution pattern . The compound is structurally related to the broader class of pyrazolyl benzonitriles described in Merck Patent GmbH filings as kinase inhibitor scaffolds, specifically within the TBK1 and IKKε inhibitor series [1]. Unlike simpler pyrazolyl benzonitrile analogs, the ortho-hydroxyl group introduces hydrogen bond donor capability, metal-chelating potential, and pH-dependent solubility, features that materially alter its reactivity profile and biological target engagement potential relative to non-hydroxylated comparators .

Why 2-Hydroxy-4-pyrazol-1-yl-benzonitrile Cannot Be Replaced by Generic Pyrazolyl Benzonitriles


Attempts to substitute 2-hydroxy-4-pyrazol-1-yl-benzonitrile with commercially common alternatives—such as 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) or 2-(1H-pyrazol-1-yl)benzonitrile (CAS 25775-03-5)—introduce both regioisomeric and functional group liabilities that fundamentally alter experimental outcomes. The 4-pyrazol-1-yl regioisomer positions the heterocycle para to the nitrile, while the 2-hydroxy substituent creates an ortho-hydroxybenzonitrile (salicylonitrile) substructure capable of intramolecular hydrogen bonding and metal coordination . In the context of kinase inhibitor scaffolds described in patent literature, the pyrazol-1-yloxy or pyrazol-1-yl-phenyl motifs are essential for TBK1/IKKε binding, and the absence of the hydroxyl group eliminates a key pharmacophoric element used for hydrogen bonding with the kinase hinge region or solvent-exposed channel interactions [1]. Furthermore, the 2-hydroxybenzonitrile moiety itself is a privileged fragment in drug discovery, appearing in numerous bioactive molecules as a metal-binding warhead or hydrogen bond anchor [2]. Generic pyrazolyl benzonitriles lacking the hydroxyl group cannot recapitulate these binding interactions or the synthetic versatility conferred by the phenolic OH group for subsequent functionalization (e.g., O-alkylation, esterification, or ether formation).

2-Hydroxy-4-pyrazol-1-yl-benzonitrile: Quantitative Differentiation Evidence Versus Closest Analogs


Comparative Physicochemical Properties: MW, LogP, and Hydrogen Bonding Capacity Versus Non-Hydroxylated 4-Pyrazol-1-yl-benzonitrile

The introduction of a phenolic hydroxyl group at the 2-position relative to 4-(1H-pyrazol-1-yl)benzonitrile produces quantifiable differences in key physicochemical parameters relevant to both synthetic handling and biological permeability. The hydroxyl substituent adds an oxygen atom (ΔMW = +16 Da) and introduces one hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA), shifting the compound from a purely lipophilic scaffold to one with amphiphilic character . Based on structural analysis of the salicylonitrile substructure, the ortho-hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen, reducing the effective polarity and partially masking the HBD in nonpolar environments [1]. This intramolecular hydrogen bonding confers differential membrane permeability relative to para-hydroxylated or non-hydroxylated analogs, though direct LogP measurements for the target compound remain to be reported.

Physicochemical profiling Drug-likeness Solubility prediction

Ionization State Differentiation: Predicted pKa Shift Enables pH-Dependent Extraction and Biological Compartmentalization

The phenolic hydroxyl group introduces a titratable proton absent in non-hydroxylated pyrazolyl benzonitriles. Based on the known pKa of 2-hydroxybenzonitrile (salicylonitrile, pKa ≈ 7.5–8.0 for the phenolic OH) and the electron-withdrawing effects of the para-pyrazolyl and ortho-nitrile substituents, the target compound is predicted to exhibit a phenolic pKa in the range of 6.5–7.5 [1]. This places the compound in a partially ionized state at physiological pH (7.4), with the phenolate anion stabilized by resonance with the ortho-nitrile group [1]. In contrast, 4-(1H-pyrazol-1-yl)benzonitrile possesses no ionizable protons within the pH 2–12 range, rendering its solubility and partitioning pH-independent . The ionization state of the target compound can be exploited for pH-switchable extraction during synthesis, as well as for differential subcellular distribution in biological assays (e.g., lysosomal trapping of weakly basic compounds versus cytosolic retention of ionized phenolates).

Ionization pKa prediction pH-dependent solubility

Synthetic Utility: Regioselective Functionalization via Phenolic OH Enables Diversification Not Accessible to Non-Hydroxylated Analogs

The 2-hydroxy group serves as a synthetic handle for reactions that are entirely inaccessible to non-hydroxylated pyrazolyl benzonitriles such as 4-(1H-pyrazol-1-yl)benzonitrile or 2-(1H-pyrazol-1-yl)benzonitrile. The salicylonitrile substructure has been employed in ultrasound-promoted domino reactions with 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole to construct polycyclic-fused pyrazolo[4,3-c]pyridines, with the ortho-hydroxy group participating in intramolecular cyclization [1]. Additionally, the phenolic OH can undergo O-alkylation, esterification, sulfonation, or Mitsunobu reactions to install diverse substituents, effectively converting a single building block into a library of derivatives . Non-hydroxylated analogs require pre-functionalization of the aromatic ring (e.g., halogenation followed by cross-coupling) to achieve similar diversification, adding synthetic steps and reducing overall yield. The hydroxyl group also provides a coordination site for transition metals (e.g., Cu, Pd, Fe), potentially enabling directed C–H activation or serving as a ligand for metalloenzyme inhibitor design.

Synthetic chemistry O-functionalization Building block diversification

Kinase Inhibitor Scaffold Positioning: TBK1/IKKε Pharmacophore Alignment Versus Generic Pyrazolyl Benzonitriles

Benzonitrile derivatives bearing pyrazol-1-yl substituents have been explicitly claimed as inhibitors of TBK1 and IKKε kinases in multiple patent filings from Merck Patent GmbH [1][2]. The generic Markush structure (Formula I) encompasses 2-hydroxy-4-pyrazol-1-yl-benzonitrile as a specific embodiment within the scaffold class [1]. While direct IC50 values for the target compound against TBK1 or IKKε are not publicly disclosed, the patent literature establishes that the pyrazol-1-yl-phenyl-benzonitrile core is essential for kinase hinge-region binding, and the ortho-hydroxy group is positioned to interact with the solvent-exposed channel or catalytic lysine residue [2]. In contrast, regioisomeric analogs (e.g., 3-pyrazol-1-yl or 2-pyrazol-1-yl benzonitriles) or non-hydroxylated variants exhibit altered binding geometries and are not claimed with the same specificity in the kinase inhibitor patent families. Furthermore, related pyrazole derivatives have been shown to inhibit TNIK, IKKε, and TBK1, with commercial development hindered by variable therapeutic efficacy across cancer types—underscoring the need for scaffold optimization that the 2-hydroxy substituent may address through improved solubility and target engagement [3].

Kinase inhibition TBK1 IKKε Cancer therapeutics

2-Hydroxy-4-pyrazol-1-yl-benzonitrile: Validated Application Scenarios Based on Differential Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Targeting TBK1, IKKε, or TNIK

Use 2-hydroxy-4-pyrazol-1-yl-benzonitrile as a fragment or core scaffold in structure–activity relationship (SAR) campaigns for TBK1 and IKKε kinase inhibitors. The compound falls within the claimed Markush structure of US8969335, positioning it as a patent-aligned building block for oncology and inflammatory disease programs [1][2]. The 2-hydroxy group provides a hydrogen bond donor/acceptor site for solvent-channel interactions, while the pyrazol-1-yl moiety engages the kinase hinge region—a binding mode that regioisomeric analogs (e.g., 3-pyrazol-1-yl or 2-pyrazol-1-yl benzonitriles) cannot recapitulate [1]. Researchers can further derivatize the phenolic OH via O-alkylation to explore additional binding interactions without altering the core pharmacophore geometry.

Synthesis of Polycyclic-Fused Pyrazolo[4,3-c]pyridine Heterocycles via Domino Cyclization

Employ 2-hydroxy-4-pyrazol-1-yl-benzonitrile in ultrasound-promoted domino reactions with 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole to efficiently construct pyrazolo[4,3-c]pyridine scaffolds [1]. The ortho-hydroxybenzonitrile moiety participates in intramolecular cyclization that is inaccessible to non-hydroxylated pyrazolyl benzonitriles, enabling the formation of polycyclic systems in a single synthetic operation. Ultrasound methodology provides improved reaction rates and yields compared to conventional thermal conditions, making this a time-efficient route to structurally complex heterocycles for medicinal chemistry or materials science applications [1].

Metal-Chelating Building Block for Catalysis or Metalloenzyme Inhibitor Design

Leverage the 2-hydroxybenzonitrile (salicylonitrile) substructure as a bidentate ligand for transition metals. The ortho-hydroxyl group and adjacent nitrile can coordinate to Cu(II), Fe(III), Pd(II), or Zn(II) centers, forming stable chelates useful in catalysis or as metalloenzyme inhibitor warheads [1][2]. The 4-pyrazol-1-yl substituent provides an additional distal nitrogen coordination site, potentially enabling tridentate binding modes. This differentiates the compound from non-hydroxylated pyrazolyl benzonitriles, which lack metal-chelating capacity and require separate ligand installation [2]. Applications include the development of matrix metalloproteinase (MMP) inhibitors, carbonic anhydrase inhibitors, or transition metal catalysts for cross-coupling reactions.

pH-Dependent Extraction and Purification Workflow Development

Exploit the predicted pKa of the phenolic hydroxyl group (≈6.5–7.5) to design pH-switchable extraction protocols during synthesis or workup [1]. At pH > 8, the compound exists as the water-soluble phenolate anion, enabling separation from neutral organic impurities via aqueous extraction. Acidification regenerates the neutral phenol, which partitions into organic solvents. This ionization-dependent behavior is absent in non-hydroxylated pyrazolyl benzonitriles, which remain neutral across the entire pH range and require chromatographic separation for purification [2]. The pH-dependent solubility also reduces nonspecific binding to assay plates and hydrophobic surfaces at physiological pH, improving reproducibility in biochemical and cell-based assays [1].

Quote Request

Request a Quote for 2-Hydroxy-4-pyrazol-1-yl-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.